tert-Butyl [(3-methoxyphenyl)methylidene]carbamate
Description
Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research
In the realm of modern organic synthesis, the development of efficient and selective methods for the construction of carbon-nitrogen bonds is a cornerstone of molecular architecture. tert-Butyl [(3-methoxyphenyl)methylidene]carbamate belongs to the class of N-tert-butoxycarbonyl (Boc) protected imines, which are versatile building blocks in the synthesis of nitrogen-containing compounds. The Boc protecting group offers stability under a range of reaction conditions, yet can be removed under relatively mild acidic conditions, making it a favored choice in multi-step syntheses.
The significance of such compounds is amplified in medicinal chemistry, where the carbamate (B1207046) moiety is a key structural feature in numerous therapeutic agents. Carbamates are recognized for their chemical stability and their ability to enhance the permeability of molecules across cellular membranes. orgsyn.org Consequently, carbamate derivatives are integral to drug design and discovery, serving as crucial intermediates in the synthesis of pharmaceuticals. orgsyn.orgnih.gov The subject compound, with its 3-methoxyphenyl (B12655295) substituent, presents a scaffold that can be further functionalized to explore a diverse chemical space for potential bioactive molecules.
Strategic Significance of Carbamate-Protected Imines in Advanced Synthetic Routes
Carbamate-protected imines, such as this compound, hold strategic importance in advanced synthetic routes due to their enhanced reactivity and stereochemical control in various chemical transformations. The electron-withdrawing nature of the carbamate group increases the electrophilicity of the imine carbon, rendering it more susceptible to nucleophilic attack. chemicalbook.com This enhanced reactivity is pivotal in reactions such as aza-Henry, aza-Michael, and Mannich-type reactions, which are fundamental for the construction of complex nitrogenous molecules. chemicalbook.comrsc.org
The tert-butoxycarbonyl (Boc) group, in particular, is advantageous due to its steric bulk, which can influence the stereochemical outcome of reactions, and its ease of removal under conditions that are often compatible with other functional groups present in the molecule. The strategic placement of this protecting group allows for the sequential and controlled introduction of functionalities, a key principle in the total synthesis of natural products and the development of new synthetic methodologies. The in situ generation of N-Boc-imines from stable precursors has further broadened their applicability, enabling their use in a wider range of reaction conditions and with a greater diversity of substrates. rsc.orgrsc.org
Overview of the Research Landscape Pertaining to this compound
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of N-Boc protected aromatic imines has been a subject of considerable investigation. Research in this area has largely centered on their synthesis and application as electrophiles in asymmetric catalysis.
Studies have demonstrated the utility of N-Boc imines in enantioselective additions of various nucleophiles, leading to the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. For instance, the use of N-Boc aldimines in proline-catalyzed Mannich reactions has been reported for the synthesis of highly substituted pyrrolidines. chemicalbook.com Furthermore, N-Boc-imines have been successfully employed in aza-Henry reactions catalyzed by metal complexes to produce amine derivatives with high enantioselectivity. chemicalbook.com
The synthesis of related tert-butyl carbamates, such as tert-butyl (3-methoxyphenyl)carbamate, typically involves the reaction of the corresponding aniline (B41778) with di-tert-butyl dicarbonate (B1257347). It is plausible that the synthesis of the title imine would proceed via the condensation of 3-methoxybenzaldehyde (B106831) with tert-butyl carbamate.
Below is a representative table of spectroscopic data for a closely related compound, tert-butyl (4-methoxyphenyl)carbamate, which provides an indication of the expected spectral characteristics for this compound.
Table 1: Spectroscopic Data for tert-Butyl (4-methoxyphenyl)carbamate
| Spectroscopic Data | Values |
|---|---|
| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30 |
Scope and Objectives of Academic Inquiry on the Compound
The primary academic interest in this compound and its analogues lies in their potential as versatile intermediates in organic synthesis. The objectives of research in this area can be summarized as follows:
Development of Novel Synthetic Methodologies: A key objective is the exploration of new and efficient methods for the synthesis of the title compound and its derivatives. This includes optimizing reaction conditions to achieve high yields and purity.
Application in Asymmetric Catalysis: A significant area of inquiry is the use of this N-Boc imine as a substrate in catalytic enantioselective reactions. The goal is to develop new stereoselective methods for the synthesis of chiral amines and other nitrogen-containing compounds.
Exploration of Reaction Scope: Researchers aim to investigate the reactivity of this compound with a wide range of nucleophiles and in various reaction types. This includes its participation in multicomponent reactions to build molecular complexity in a single step.
Synthesis of Biologically Active Molecules: A long-term objective is to utilize this compound as a key building block in the synthesis of novel molecules with potential therapeutic applications. The 3-methoxyphenyl moiety can serve as a handle for further structural modifications to modulate biological activity.
The following table outlines the key research areas and their specific objectives concerning compounds of this class.
Table 2: Academic Research Objectives
| Research Area | Specific Objectives |
|---|
| Synthetic Methodology | - Develop efficient and scalable synthetic routes.
Properties
IUPAC Name |
tert-butyl N-[(3-methoxyphenyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-6-5-7-11(8-10)16-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINBPYNKZZGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70826279 | |
| Record name | tert-Butyl [(3-methoxyphenyl)methylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70826279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877031-91-9 | |
| Record name | tert-Butyl [(3-methoxyphenyl)methylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70826279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of Tert Butyl 3 Methoxyphenyl Methylidene Carbamate
Direct Condensation Approaches
Direct condensation represents the most straightforward pathway to tert-Butyl [(3-methoxyphenyl)methylidene]carbamate. This approach involves the direct coupling of the constituent carbonyl and amine substrates.
The fundamental strategy for the direct synthesis of this compound involves the condensation reaction between 3-methoxybenzaldehyde (B106831) and tert-butyl carbamate (B1207046). This reaction forms the characteristic carbon-nitrogen double bond (imine) through the elimination of a water molecule.
Table 1: Reactants for Direct Condensation
| Reactant | Role | Chemical Structure |
|---|---|---|
| 3-Methoxybenzaldehyde | Carbonyl Substrate | C₈H₈O₂ |
The direct condensation to form imines is often reversible and can be slow under neutral conditions. To enhance the reaction rate and drive the equilibrium towards the product, acid or Lewis acid catalysts are frequently employed.
Brønsted Acid Catalysis: Protic acids catalyze the reaction by protonating the carbonyl oxygen of 3-methoxybenzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of tert-butyl carbamate.
Lewis Acid Catalysis: Lewis acids, such as titanium(IV) ethoxide (Ti(OEt)₄), copper(II) sulfate (B86663) (CuSO₄), or magnesium sulfate (MgSO₄) in combination with pyridinium (B92312) p-toluenesulfonate (PPTS), can also be utilized. nih.gov These catalysts function by coordinating to the carbonyl oxygen, which similarly activates the carbonyl group towards nucleophilic attack. researchgate.net The use of dehydrating agents or azeotropic distillation is often coupled with catalysis to remove the water byproduct, further shifting the reaction equilibrium to favor imine formation.
Multistep Synthetic Routes Involving Intermediate Precursors
In cases where direct condensation is inefficient or leads to side products, multistep synthetic routes offer an alternative. These methods involve the formation of an intermediate precursor which is then converted to the final imine product.
One effective multistep strategy involves the initial reaction of the aldehyde with a carbamate and a third component to form a stable, isolable intermediate. This intermediate acts as a precursor to the N-Boc imine. A well-documented analogous procedure involves the three-component reaction of benzaldehyde, tert-butyl carbamate, and sodium benzenesulfinate (B1229208) in the presence of formic acid to produce tert-butyl phenyl(phenylsulfonyl)methylcarbamate. orgsyn.org
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. nih.gov The conversion of the stable intermediate mentioned above into the final imine is a prime example of FGI.
Following the analogous synthesis of (E)-tert-Butyl benzylidenecarbamate, the intermediate N,S-acetal is treated with a base, such as anhydrous potassium carbonate, in a suitable solvent like tetrahydrofuran (B95107). orgsyn.org The base facilitates the elimination of the sulfinate group, leading to the formation of the desired C=N double bond of this compound. This elimination reaction is a robust and high-yielding method for generating N-Boc imines from stable precursors. Another related FGI approach involves the in situ generation of N-Boc imines from N-Boc-aminals, which can then react with various nucleophiles. nih.gov
Principles of Green Chemistry in Synthetic Route Design and Optimization
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic methods. In the context of synthesizing this compound, several green strategies can be implemented.
Catalyst Selection and Reusability: Utilizing heterogeneous catalysts, such as the acidic ion-exchange resin Amberlyst® 15, offers significant environmental benefits. peerj.com These solid catalysts can be easily separated from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and cost. Other green catalysts, like malic acid, have also been shown to be effective for N-Boc protection under solvent-free conditions. researchgate.net
Solvent Choice and Solvent-Free Conditions: A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Performing the condensation reaction under solvent-free ("neat") conditions is an ideal approach. peerj.com When a solvent is necessary, the choice of greener alternatives, such as water or bio-based solvents, over traditional volatile organic compounds (VOCs) is preferred.
Energy Efficiency: Conducting reactions at ambient temperature, as is possible with highly active catalysts like Amberlyst® 15, reduces energy consumption compared to methods requiring heating. peerj.com
By integrating these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.
Scale-Up Considerations for Research and Early-Stage Development
Transitioning the synthesis of this compound from a laboratory benchtop procedure to a larger scale, suitable for preclinical studies or early-stage development, necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. The following points outline the key scale-up considerations for a two-step synthesis adapted from a reliable, documented procedure. orgsyn.org
Step 1: Synthesis of the N-Boc-α-arylsulfonylamine Intermediate
The first step involves the reaction of 3-methoxybenzaldehyde, tert-butyl carbamate, and a sulfinate salt, such as sodium benzenesulfinate, in a suitable solvent system.
Key Scale-Up Parameters for Step 1:
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Reagent Stoichiometry | Typically 1.0 to 1.2 equivalents of each reactant. | Precise control of stoichiometry is crucial to minimize unreacted starting materials which can complicate downstream processing. The use of a slight excess of the aldehyde or carbamate may be explored to drive the reaction to completion, but this must be balanced against purification challenges. |
| Solvent Selection | Often a mixture of an organic solvent (e.g., tetrahydrofuran) and water. orgsyn.org | The use of mixed-phase solvent systems can present challenges in agitation and phase separation on a larger scale. A single solvent system, if identifiable, would be preferable. The environmental impact and cost of the solvent are also significant factors. |
| Reaction Temperature | Typically room temperature. | The reaction is often exothermic. On a larger scale, efficient heat dissipation is critical to maintain a consistent temperature and prevent runaway reactions. Jacketed reactors with controlled cooling are necessary. |
| Reaction Time | Can range from a few hours to overnight. | Reaction monitoring is essential to determine the optimal reaction time. Extended reaction times can lead to the formation of impurities and reduce reactor throughput. |
| Work-up and Isolation | Extraction with an organic solvent followed by evaporation. orgsyn.org | Large-scale extractions can be time-consuming and require significant solvent volumes. Alternative isolation methods such as crystallization or precipitation should be investigated to improve efficiency and reduce solvent waste. |
Step 2: Elimination to Form the N-Boc Imine
The second step is the base-mediated elimination of the sulfonyl group from the intermediate to form the target imine.
Key Scale-Up Parameters for Step 2:
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Base Selection | Inorganic bases like potassium carbonate are commonly used. orgsyn.org | The choice of base can impact reaction kinetics and selectivity. The physical form of the base (e.g., powder vs. solution) can affect its reactivity and ease of handling on a larger scale. The use of a milder, more soluble base might be advantageous. |
| Solvent | Anhydrous organic solvents such as tetrahydrofuran are typical. orgsyn.org | The need for anhydrous conditions can be challenging and costly to maintain in large reactors. The impact of low levels of moisture on the reaction should be evaluated. Solvent recovery and recycling are important for cost-effectiveness and environmental sustainability. |
| Reaction Temperature | Often performed at reflux. orgsyn.org | Maintaining a consistent reflux temperature in a large reactor requires efficient heating and good agitation to avoid localized overheating. The energy consumption for prolonged heating should be considered. |
| Product Purification | Filtration and removal of solvent. orgsyn.org | The stability of the N-Boc imine product is a key concern. Decomposition can occur during prolonged heating or exposure to acidic conditions. The purification strategy should be designed to be rapid and mild. Crystallization is often the preferred method for large-scale purification as it can provide high purity in a single step. |
Green Chemistry Principles: In early-stage development, it is beneficial to consider greener alternatives. For instance, exploring catalytic methods using solid acid catalysts like Amberlyst® 15 for the imine formation could simplify the work-up and reduce waste. peerj.com
Process Safety: A thorough hazard evaluation of all reagents and reaction steps is mandatory before scaling up. Potential thermal hazards, off-gassing, and the handling of flammable solvents must be carefully managed.
Analytical Monitoring: Robust analytical methods (e.g., HPLC, NMR) are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. These methods need to be validated for the specific process.
Material Sourcing: The availability and cost of raw materials at the required scale should be investigated early in the development process.
By systematically addressing these scale-up considerations, a synthetic route for this compound can be developed that is not only successful in the research laboratory but also viable for larger-scale production in early-stage development.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl 3 Methoxyphenyl Methylidene Carbamate
Hydrolysis and Reversibility of the Imine Moiety
The formation of N-Boc imines, including tert-butyl [(3-methoxyphenyl)methylidene]carbamate, is an equilibrium process. The imine bond (C=N) is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the molecule back to 3-methoxybenzaldehyde (B106831) and tert-butyl carbamate (B1207046). The general stability of the Boc protecting group is sensitive to strong acids, which can lead to its removal and the generation of a tert-butyl cation. researchgate.net
The mechanism of hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A subsequent nucleophilic attack by water on the imine carbon forms a carbinolamine intermediate. This intermediate then breaks down, releasing the amine component and regenerating the aldehyde. The reversibility of this reaction is a key feature, allowing for the in situ generation of N-Boc imines from the corresponding aldehyde and carbamate under appropriate conditions, often with a dehydrating agent to drive the equilibrium towards imine formation. rsc.org
Nucleophilic Additions to the Imine Carbon
The carbon-nitrogen double bond in this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. The electron-withdrawing nature of the N-Boc group enhances this electrophilicity compared to N-alkyl imines, making it a valuable substrate for carbon-carbon and carbon-heteroatom bond formation. nih.gov
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the imine carbon of N-Boc protected imines. uniba.itbeilstein-journals.org This reaction provides a direct route to the synthesis of α-substituted amines. The initial addition of the organometallic reagent to the imine forms a magnesium or lithium salt of the corresponding N-Boc protected amine. Subsequent aqueous workup protonates the nitrogen anion, yielding the final product. chemistrysteps.comlibretexts.org The reaction is generally efficient and provides good yields for a variety of organometallic reagents. researchgate.net
Table 1: Examples of Organometallic Additions to N-Aryl-N-Boc Imines
| Organometallic Reagent (R-M) | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| n-BuLi | Water | Room Temp | tert-Butyl (1-(3-methoxyphenyl)pentyl)carbamate | 80 |
| s-BuLi | Water | Room Temp | tert-Butyl (1-(3-methoxyphenyl)-2-methylbutyl)carbamate | 96 |
| PhLi | Water | Room Temp | tert-Butyl ((3-methoxyphenyl)(phenyl)methyl)carbamate | 71 |
| MeLi | Water | Room Temp | tert-Butyl (1-(3-methoxyphenyl)ethyl)carbamate | 70 |
Note: The data in this table is representative of reactions with N-aryl imines and is adapted from studies on similar substrates. researchgate.net
The reduction of the imine functionality in this compound to the corresponding secondary amine, tert-butyl (3-methoxybenzyl)carbamate, can be achieved using various hydride reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.gov The latter is particularly mild and is often used in one-pot reductive amination procedures where the imine is formed in situ. nih.govnih.gov
Asymmetric reduction of N-Boc imines can be accomplished using chiral catalysts or reagents, leading to the enantioselective synthesis of chiral amines. organic-chemistry.org For instance, the use of trichlorosilane (B8805176) in the presence of a chiral Lewis-basic formamide (B127407) catalyst can afford high enantioselectivity. organic-chemistry.org
Table 2: Hydride Reduction of an N-Boc Imine
| Reducing Agent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | CH₂Cl₂ | Room Temp, 5h | tert-Butyl (3-methoxybenzyl)carbamate | >85 (Typical) |
Note: The data is based on general procedures for the reductive amination of aromatic aldehydes. nih.gov
The addition of a cyanide source to the imine bond, a reaction analogous to the Strecker synthesis, provides a route to α-aminonitriles. For N-Boc protected imines, this can be achieved using reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid or an organocatalyst. rsc.org The resulting α-aminonitriles are valuable synthetic intermediates, which can be hydrolyzed to α-amino acids. Catalytic asymmetric cyanation of N-Boc imines has been developed, enabling the synthesis of enantiomerically enriched α-amino nitriles. rsc.org
While the imine in this compound does not possess a conjugated system amenable to a direct aza-Michael reaction, the underlying principle of conjugate addition is relevant in related transformations. The aza-Michael reaction involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net In the context of imine chemistry, related processes include the addition of nucleophiles to α,β-unsaturated imines or the use of the imine as an electrophile in Mannich-type reactions where the nucleophile is an enol or enolate. nih.govrsc.org The N-Boc group is well-tolerated in these reactions and often enhances the reactivity of the imine. rsc.org
Electrophilic Transformations of the Aromatic Ring and Imine Nitrogen
The methoxy (B1213986) group on the aromatic ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. youtube.comyoutube.com Therefore, the benzene (B151609) ring of this compound is susceptible to reactions such as nitration, halogenation, and Friedel-Crafts reactions. The substitution will predominantly occur at the positions ortho and para to the methoxy group (positions 2, 4, and 6). The imine-carbamate substituent may exert some deactivating and directing effects, but the strong activating nature of the methoxy group is expected to dominate.
The nitrogen atom of the imine is generally considered nucleophilic. However, in the N-Boc protected imine, the lone pair is delocalized into the carbonyl group of the carbamate, reducing its nucleophilicity. Direct electrophilic attack at the nitrogen is therefore less common than with simple imines. Reactions with strong electrophiles might lead to complex outcomes or reaction at other sites. idc-online.com
Aromatic Substitution Reactions on the 3-Methoxyphenyl (B12655295) Moiety
The 3-methoxyphenyl moiety of the title compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the two substituents: the methoxy group (-OCH₃) and the CH=N-Boc side chain.
Directing Effects : The methoxy group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the imine-containing substituent is generally considered deactivating and a meta-director due to the electron-withdrawing nature of the C=N bond and the carbamate carbonyl. The strong activating effect of the methoxy group dominates the reaction's regioselectivity. Therefore, electrophilic attack is predicted to occur primarily at positions 2, 4, and 6. Steric hindrance from the adjacent methoxy group may disfavor substitution at the C-2 position.
Directed ortho-Lithiation : Beyond classical electrophilic substitution, directed ortho-metalation (DoM) presents a powerful strategy for regioselective functionalization. While the imine nitrogen is part of a less basic carbamate system, the methoxy group is a well-established directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to selective deprotonation at the C-2 position, which is ortho to the methoxy group. The resulting aryllithium species can then be trapped with various electrophiles to introduce substituents with high regiocontrol.
| Position | Influence of Methoxy Group (-OCH₃ at C3) | Influence of Imine Group (-CH=NBoc at C1) | Predicted Outcome |
|---|---|---|---|
| C-2 | ortho (Activating) | ortho (Deactivating) | Possible, but sterically hindered |
| C-4 | para (Activating) | meta (Deactivating) | Favored product |
| C-5 | meta (Neutral) | para (Deactivating) | Disfavored |
| C-6 | ortho (Activating) | meta (Deactivating) | Favored product |
Alkylation and Acylation of Nitrogen or Activated Positions
Direct alkylation or acylation of the nitrogen atom in this compound is generally challenging. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group of the Boc protector, significantly reducing its nucleophilicity.
However, the imine carbon is highly electrophilic and represents an "activated position" for nucleophilic attack. This reactivity is prominently featured in Mannich-type reactions, where the N-Boc imine serves as an excellent electrophile. rsc.org The reaction involves the addition of a carbon nucleophile, such as an enolate or its equivalent, to the imine carbon. Aromatic and heteroaromatic N-Boc aldimines readily react with nucleophiles like malonates, β-ketoesters, and acetylacetone (B45752), often facilitated by a catalyst. rsc.org For instance, the reaction with acetylacetone catalyzed by a chiral phosphoric acid proceeds efficiently, forming a new carbon-carbon bond at the imine carbon. rsc.org
| Aryl Group on Imine | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Phenyl | Chiral Phosphoric Acid | 95 | 94 |
| 4-Nitrophenyl | Chiral Phosphoric Acid | 96 | 92 |
| 4-Methoxyphenyl | Chiral Phosphoric Acid | 98 | 94 |
| 2-Naphthyl | Chiral Phosphoric Acid | 96 | 95 |
Cycloaddition Reactions Involving the Imine Unit
The carbon-nitrogen double bond of this compound can participate as a 2π component in various cycloaddition reactions to form heterocyclic structures.
[2+1] Cycloadditions (e.g., Aziridine (B145994) Formation)
The [2+1] cycloaddition of an imine with a carbene or carbene equivalent yields an aziridine ring. This transformation is a key method for synthesizing these strained three-membered heterocycles. While various N-protected imines undergo aziridination, the specific reactivity depends on the nature of the nitrogen substituent and the carbene source. For instance, N-sulfinyl imines have been shown to react stereoselectively with sulfonium (B1226848) ylides to form aziridines. beilstein-journals.org Metal-catalyzed reactions, often involving iron or copper complexes, can facilitate the transfer of a carbene moiety from a diazo compound to the imine. rsc.orgrsc.org The N-Boc group, being less electron-withdrawing than an N-sulfonyl group, influences the electrophilicity of the imine and thus the reaction kinetics. The reaction typically proceeds via nucleophilic attack of the carbene on the imine carbon, followed by ring closure. rsc.org
[2+2] Cycloadditions for Azetidine (B1206935) Derivatives
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct route to the four-membered azetidine ring. rsc.org However, this reaction faces significant challenges when applied to acyclic imines like this compound. nih.govchemrxiv.org Upon photochemical excitation, acyclic imines can undergo rapid E/Z isomerization, which provides a non-productive pathway for energy relaxation and competes with the desired cycloaddition. rsc.org Consequently, successful examples of intermolecular aza Paternò-Büchi reactions predominantly utilize cyclic imines where isomerization is structurally precluded, or imines bearing specific activating groups such as N-sulfonyl. rsc.orgnih.gov Recent advancements have demonstrated that visible-light-mediated triplet energy transfer can enable this reaction for acyclic oximes, suggesting that new catalytic approaches may eventually overcome the limitations for acyclic N-Boc imines. nih.govresearchgate.net
[4+2] Cycloadditions (e.g., Hetero-Diels-Alder Reactions)
N-Boc protected imines can act as heterodienophiles in [4+2] cycloaddition reactions, providing access to six-membered nitrogen-containing heterocycles. A notable example is the inverse-electron-demand hetero-Diels-Alder reaction, where the electron-poor imine reacts with an electron-rich alkene. acs.org Highly enantioselective cycloadditions of styrenes and other olefins with in situ generated N-Boc-formaldimine have been achieved using strong, confined Brønsted acid catalysts. acs.orgresearchgate.net This transformation provides direct access to valuable oxazinanone structures, which are precursors to 1,3-amino alcohols. acs.org this compound, as an aromatic N-Boc aldimine, is an analogous substrate for such reactions, where it would serve as the 2π component reacting with a suitable diene.
| Olefin Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Styrene | 1 | 96 | 96.5:3.5 |
| 4-Methylstyrene | 1 | 95 | 97:3 |
| 4-Methoxystyrene | 1 | 98 | 97:3 |
| 4-Chlorostyrene | 1 | 96 | 95.5:4.5 |
| α-Methylstyrene | 5 | 81 | 99:1 |
Radical Reactions and Single Electron Transfer Processes
The imine functionality of this compound is also amenable to transformations involving radical intermediates and single electron transfer (SET) processes. These pathways offer alternative modes of reactivity compared to traditional polar reactions.
Radical Addition : The C=N double bond can undergo the addition of carbon-centered radicals. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkyl radicals from stable precursors, such as ammonium (B1175870) alkyl bis(catecholato)silicates or via hydrogen atom transfer (HAT). nih.govmdpi.com These nucleophilic radicals can then add to the electrophilic imine carbon. nih.gov This strategy has been successfully applied to N-acylhydrazones and N-sulfonylimines, and is applicable to N-Boc imines, providing a metal-free route for the alkylation of the imine α-position. nih.govacs.org
Single Electron Transfer (SET) : Imines can be engaged in reactions initiated by single electron transfer. Under photoredox conditions, an excited photocatalyst can reduce the imine to a radical anion. mdpi.com This process effectively reverses the innate polarity of the imine (umpolung), rendering the α-carbon nucleophilic. This nucleophilic radical can then participate in subsequent bond-forming reactions. Alternatively, photoexcitation of the imine itself can generate an excited state with distinct reactivity, including N-centered radical character that can initiate fragmentation or cyclization cascades. umich.edu The SET-induced carbamoylation of N-aryl imines using 4-amido Hantzsch esters as carbamoyl (B1232498) radical precursors has also been reported, highlighting the versatility of radical pathways. nih.gov
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and developing new catalytic systems.
Kinetic Studies: For palladium-catalyzed reactions, kinetic studies have been instrumental. For instance, in the excited-state palladium-catalyzed reductive alkylation of imines, time-resolved photoluminescence experiments have helped determine the kinetics of the excited state and support an inner-sphere electron transfer mechanism. nih.govrsc.org For Suzuki-Miyaura reactions catalyzed by imine-derived palladacycles, kinetic studies have highlighted the role of water in accelerating the formation of the active catalytic species. nih.govmdpi.com
Spectroscopic Studies: In-situ spectroscopic techniques are powerful tools for mechanistic elucidation. For example, ReactIR spectroscopy has been used to monitor the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine (B122466) in real-time. acs.orgresearchgate.net This allows for the observation of intermediates and the determination of reaction progress. For copper-catalyzed reactions, a proposed mechanism for the synthesis of imidazolidines from aziridines and imines involves the initial coordination of the aziridine to the copper catalyst, followed by nucleophilic attack by the imine. nih.gov While not involving N-Boc imines directly, these studies provide a framework for understanding the mechanistic pathways of similar copper-catalyzed transformations.
Derivatization Strategies and Subsequent Synthetic Transformations
Modification and Deprotection of the tert-Butyl Carbamate (B1207046) Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled environments. researchgate.netnih.gov The modification and deprotection of the Boc group in tert-Butyl [(3-methoxyphenyl)methylidene]carbamate are key steps in its synthetic utility.
Acid-mediated cleavage is the most common method for the deprotection of N-Boc groups. nih.govnih.gov This process involves the hydrolysis of the carbamate under acidic conditions, typically using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). nih.govresearchgate.netfishersci.co.uk The reaction proceeds readily at room temperature and is generally fast, yielding the corresponding amine salt. fishersci.co.uk
Alternative acidic reagents have also been developed to offer milder or more selective deprotection conditions. These include aqueous phosphoric acid, Lewis acids, montmorillonite (B579905) K10 clay, and silica (B1680970) gel. nih.gov Oxalyl chloride in methanol (B129727) has been reported as a mild and efficient reagent for the deprotection of a variety of N-Boc protected compounds, including those with aromatic moieties. rsc.orgnih.gov This method is often fast, with reactions completing within a few hours at room temperature, and is compatible with various functional groups. nih.gov The use of p-toluenesulfonic acid (TsOH) also provides an effective means for N-Boc deprotection, avoiding the use of more volatile and corrosive acids like TFA or HCl.
Interactive Data Table: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | DCM or neat, room temp | Fast and efficient | Corrosive, can be harsh for sensitive substrates |
| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate, or water, room temp | Readily available, effective | Can be harsh, may require aqueous workup |
| Phosphoric acid | Aqueous THF | Milder than TFA or HCl | Slower reaction times |
| Oxalyl chloride/Methanol | Methanol, room temp | Mild, fast, good yields | Reagent is moisture sensitive |
| p-Toluenesulfonic acid (TsOH) | DME, 40°C | Avoids volatile/corrosive acids | Requires purification to remove excess acid |
Alternative Deprotection Strategies (e.g., Thermolysis, Catalytic Hydrogenation)
Beyond acid-mediated methods, several alternative strategies exist for the removal of the Boc protecting group, offering orthogonality in complex synthetic sequences.
Thermolysis: Thermal cleavage of N-Boc groups can be achieved by heating the compound, often at temperatures above 100°C. nih.govacsgcipr.org This method avoids the use of any acid or catalyst, making it a "green" alternative. acsgcipr.org The reaction proceeds through fragmentation to the amine, isobutylene, and carbon dioxide. acsgcipr.org While effective, high temperatures can sometimes lead to side reactions such as elimination or racemization. acsgcipr.org Continuous flow technology has been employed to improve the efficiency and control of thermolytic N-Boc deprotection. nih.govresearchgate.net
Catalytic Hydrogenation: While the Boc group is generally stable to catalytic hydrogenolysis, this method is not a standard procedure for its removal. nih.gov Its stability under these conditions is a key advantage, allowing for the selective deprotection of other protecting groups, such as benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz), in the presence of a Boc group.
The carbamate functionality of this compound can undergo transamidation to form other amides or be converted into different carbamate derivatives. Transamidation of N-Boc activated amides can be achieved under mild, metal-free conditions, allowing for a high degree of chemoselectivity. organic-chemistry.org This reaction enables the direct conversion of the carbamate into a different amide by reacting it with various amines. organic-chemistry.org
Furthermore, the Boc group can be exchanged for other carbamate protecting groups. This transformation allows for fine-tuning of the protecting group's stability and cleavage conditions to suit the requirements of a particular synthetic route. For instance, reaction with different chloroformates in the presence of a suitable base can lead to the formation of various carbamate derivatives.
Structural Diversification of the 3-Methoxyphenyl (B12655295) Moiety
The 3-methoxyphenyl ring of the title compound offers a versatile scaffold for structural modifications, enabling the synthesis of a wide range of analogs with potentially different biological or chemical properties.
The methoxy (B1213986) group is a common functional group that can be readily modified.
Demethylation/Ether Cleavage: The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a fundamental transformation. wikipedia.org This is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlongdom.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. chemistrysteps.comlibretexts.org The resulting phenol (B47542) can then serve as a handle for further functionalization, such as acylation or alkylation.
The aromatic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methoxy and the N-Boc-iminomethyl groups will direct incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further derivatized. researchgate.net A chemoselective nitration of aromatic systems can also be achieved using reagents like tert-butyl nitrite. rsc.org
Sulfonation: Sulfonation of the phenyl ring can be carried out using fuming sulfuric acid. The resulting sulfonic acid group can be converted into other functional groups, such as sulfonamides or sulfonyl chlorides.
Interactive Data Table: Functional Group Interconversions on the Phenyl Ring
| Reaction | Reagent(s) | Position of Substitution | Subsequent Transformations |
| Bromination | N-Bromosuccinimide (NBS) | Ortho/Para to Methoxy | Cross-coupling reactions (Suzuki, Heck, etc.) |
| Nitration | HNO₃/H₂SO₄ | Ortho/Para to Methoxy | Reduction to amine, further derivatization |
| Sulfonation | Fuming H₂SO₄ | Ortho/Para to Methoxy | Conversion to sulfonamides, sulfonyl chlorides |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on the presence of a directed metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca In the case of this compound, the methoxy group (-OMe) on the phenyl ring serves as a moderate DMG. wikipedia.orgorganic-chemistry.org
The process involves treating the compound with a strong alkyllithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the base's reactivity. The organolithium reagent coordinates to the oxygen atom of the methoxy group, which directs the deprotonation specifically to one of the adjacent ortho positions (C-2 or C-4). The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents onto the aromatic ring with high regioselectivity. wikipedia.org The aryl O-carbamate group is recognized as one of the most powerful DMGs, suggesting that the N-Boc imine moiety could also exert a directing effect. nih.gov
This strategy provides a predictable and efficient route to contiguously substituted aromatic compounds that might be challenging to synthesize through classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products. wikipedia.org
| Electrophile | Reagent Example | Introduced Functional Group |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | (CH₃)₂CO | Hydroxyalkyl (-C(OH)R₂) |
| Alkyl halides | CH₃I | Alkyl (-CH₃) |
| Disulfides | (CH₃S)₂ | Thioether (-SCH₃) |
| Iodine | I₂ | Iodo (-I) |
| Silyl halides | (CH₃)₃SiCl | Silyl (-Si(CH₃)₃) |
Transformation of the Imine to Saturated Amine Derivatives
The carbon-nitrogen double bond of the imine is a key reactive site, enabling its transformation into valuable saturated amine derivatives. These reduction processes are fundamental in synthetic organic chemistry for preparing secondary amines, which are prevalent structures in pharmaceuticals and natural products.
The conversion of the N-Boc imine to its corresponding saturated secondary amine, tert-butyl [(3-methoxyphenyl)methyl]carbamate, is readily achieved through reduction of the C=N bond. This transformation can be accomplished using a variety of standard reducing agents.
Common reagents for this purpose include hydride donors such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.net Sodium cyanoborohydride is particularly useful as it is less reactive towards carbonyl groups and functions effectively under mildly acidic conditions that can facilitate imine reduction. researchgate.net
Alternatively, catalytic hydrogenation offers a clean and efficient method for this reduction. The reaction is typically carried out under an atmosphere of hydrogen gas using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method avoids the use of stoichiometric metal hydride reagents, making it advantageous for larger-scale syntheses. The resulting N-Boc protected amine is stable and can be carried forward to subsequent synthetic steps or deprotected to yield the free secondary amine.
The synthesis of enantioenriched chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. beilstein-journals.org The prochiral nature of the imine in this compound allows for its conversion into a chiral amine through stereoselective reduction. nih.gov
Asymmetric hydrogenation, utilizing transition metal complexes with chiral ligands, is the most direct and efficient approach for this transformation. nih.gov Iridium- and Ruthenium-based catalysts have been extensively developed for the asymmetric reduction of N-protected imines, often achieving excellent levels of enantioselectivity. nih.govrsc.org For instance, Iridium complexes bearing chiral phosphine-oxazoline (PHOX) or ferrocene-based ligands have been shown to catalyze the hydrogenation of N-Boc imines to provide chiral amines with high enantiomeric excess (ee), sometimes exceeding 95%. rsc.org
Another successful methodology involves the use of trichlorosilane (B8805176) (HSiCl₃) as the reducing agent in the presence of a chiral Lewis base, such as a picolinamide (B142947) derived from a Cinchona alkaloid. nih.gov This organocatalytic approach provides a metal-free alternative for the stereoselective reduction of imines, yielding chiral amines with high enantioselectivity. nih.gov
| Catalyst/Reagent System | Metal | Chiral Ligand Type | Typical Enantioselectivity (ee) |
| Ir-f-SpiroPhos | Iridium | Chiral Spiro Phosphine | Up to 97% |
| Ir-SimplePHOX | Iridium | Phosphino-oxazoline | >95% |
| Ru-MsDPEN | Ruthenium | Diamine | High |
| HSiCl₃ / Chiral Picolinamide | - | Cinchona Alkaloid Derivative | Up to 91% |
Generation of Nitrogen-Containing Heterocyclic Systems
The imine functionality within this compound is a valuable building block for the construction of nitrogen-containing heterocycles, which form the core of a vast number of biologically active compounds.
By introducing additional functionality into the structure of the parent imine, intramolecular cyclization reactions can be designed to forge new ring systems. This strategy requires a precursor molecule that contains both the imine moiety and a suitably positioned nucleophilic or electrophilic group.
One powerful approach is intramolecular reductive amination. For example, if a ketone is present in the N-Boc protecting group or on a side chain attached to the aromatic ring, an intramolecular reaction can lead to the formation of cyclic amines such as pyrrolidines or piperidines. rsc.org The in situ formation of a cyclic iminium ion followed by reduction furnishes the heterocyclic product. This method has been successfully used to synthesize a variety of chiral cyclic amines in excellent enantioselectivity when combined with asymmetric hydrogenation catalysts. rsc.org Other strategies involve the intramolecular addition of carbanions to the imine double bond or related transformations that can lead to the formation of diverse ring systems like benzazepines. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient tools for generating molecular complexity. nih.gov N-Boc protected imines, such as this compound, are excellent electrophilic components in a variety of MCRs. rsc.org
These reactions leverage the reactivity of the imine to build complex heterocyclic scaffolds in a single, step-economical operation. For example, N-Boc imines can participate in:
Aza-Henry Reactions: The addition of nitroalkanes to the imine, often catalyzed by chiral complexes, to produce β-nitroamines, which are versatile precursors for diamines and other structures. rsc.org
Mannich-type Reactions: The reaction of the imine with an enolate or enol equivalent to form β-amino carbonyl compounds. rsc.org
[3+2] Cycloadditions: The reaction with certain reagents to form five-membered rings, such as chiral pyrrolidines. rsc.org
Ugi and Passerini-type Reactions: Isocyanide-based MCRs where the imine (or its constituent aldehyde and amine) acts as a key component to generate peptide-like scaffolds and α-acyloxy carboxamides. mdpi.com
The use of the pre-formed, stable N-Boc imine in these reactions often provides advantages in terms of reaction control and substrate scope compared to MCRs where the imine is generated in situ.
| Reaction Name | Key Reactants | Resulting Scaffold |
| Aza-Henry Reaction | Imine, Nitroalkane | β-Nitroamine |
| Mannich Reaction | Imine, Enolate/Enol | β-Amino Carbonyl |
| Ugi Reaction | Imine (or Aldehyde/Amine), Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Passerini Reaction | Imine (as Aldehyde), Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
| Groebke-Blackburn-Bienaymé | Imine (as Aldehyde), Isocyanide, Aminopyridine | Imidazo[1,2-a]pyridine |
Analytical Methodologies for Structural Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed, often supplemented by two-dimensional (2D) NMR experiments for more complex structural assignments.
¹H NMR Spectroscopy: This technique provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For tert-Butyl [(3-methoxyphenyl)methylidene]carbamate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.
tert-Butyl Protons: A characteristic sharp singlet peak is anticipated for the nine equivalent protons of the tert-butyl group.
Methoxy (B1213986) Protons: A singlet corresponding to the three protons of the methoxy group is also expected.
Aromatic Protons: The protons on the 3-methoxyphenyl (B12655295) ring will appear as a set of multiplets, with their chemical shifts and coupling patterns determined by their positions relative to the methoxy and imine groups.
Imine Proton: A singlet for the proton attached to the imine carbon (=CH) would be observed.
| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.5 | Singlet | 9H |
| Methoxy (3H) | ~3.8 | Singlet | 3H |
| Aromatic (4H) | ~6.9 - 7.5 | Multiplet | 4H |
| Imine (1H) | ~8.2 | Singlet | 1H |
| Note: Expected values are based on typical chemical shifts for these functional groups. |
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group are expected.
Methoxy Carbon: A signal for the methoxy carbon will be present.
Aromatic Carbons: Several signals will appear in the aromatic region, corresponding to the carbons of the phenyl ring.
Carbamate (B1207046) Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the carbamate group is expected in the downfield region.
Imine Carbon: The carbon of the C=N double bond will also have a characteristic chemical shift.
| Carbon Type | Expected Chemical Shift (δ) in ppm |
| tert-Butyl (CH₃) | ~28 |
| tert-Butyl (quaternary C) | ~80 |
| Methoxy (OCH₃) | ~55 |
| Aromatic (C-H and C-O) | ~110 - 160 |
| Imine (=CH) | ~160-165 |
| Carbamate (C=O) | ~150-155 |
| Note: Expected values are based on typical chemical shifts for these functional groups. |
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of adjacent protons, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying connectivity across quaternary carbons (like the carbonyl and the carbons of the tert-butyl group) and for piecing together the entire molecular framework.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Carbamate) | Stretch | ~1700 - 1730 |
| C=N (Imine) | Stretch | ~1640 - 1690 |
| C-O (Ester and Ether) | Stretch | ~1050 - 1250 |
| C-H (sp³ and sp²) | Stretch | ~2850 - 3100 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
| Note: These are typical ranges and the exact positions can be influenced by the molecular environment. |
The presence of a strong absorption band around 1700-1730 cm⁻¹ would be a clear indication of the carbamate carbonyl group. The C=N stretching vibration is also a key diagnostic peak.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and can also offer structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule.
For this compound (Molecular Formula: C₁₃H₁₇NO₃), the expected monoisotopic mass is approximately 235.1208 g/mol .
Expected HRMS Data:
Calculated m/z for [M+H]⁺: 236.1281
Calculated m/z for [M+Na]⁺: 258.1101
In a typical mass spectrum, the molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) would be observed. Fragmentation analysis would likely show the loss of the tert-butyl group (a loss of 57 Da) or other characteristic fragments, which helps to confirm the structure.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of the molecule that absorb light. The 3-methoxyphenyl and imine groups in this compound constitute a conjugated system that is expected to absorb UV light. The UV-Vis spectrum would show one or more absorption maxima (λ_max), and the intensity of these absorptions (molar absorptivity, ε) can be determined. This data is useful for quantitative analysis and for confirming the presence of the conjugated system.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reverse-phase HPLC method is commonly employed.
In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detector | UV detector set at a wavelength where the compound absorbs maximally (determined by UV-Vis spectroscopy) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Often ambient or slightly elevated (e.g., 25-40 °C) |
A successful HPLC separation would show a single, sharp, and symmetrical peak for the pure compound, and its retention time would be a characteristic property under the specific analytical conditions. This technique is crucial for ensuring the compound meets the high purity standards required for subsequent research applications.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like this compound, which possesses a moderate molecular weight and polarity, direct analysis by GC is possible, though its performance may be limited by its thermal lability. The tert-butoxycarbonyl (Boc) protecting group can be susceptible to thermal degradation at high injector temperatures, potentially leading to inaccurate quantification or misidentification.
To circumvent these issues and improve chromatographic resolution, the compound can be converted into more volatile and thermally stable derivatives. A common strategy involves the acidic hydrolysis of the imine and the Boc-carbamate, followed by derivatization of the resulting primary amine. However, a more direct approach for related compounds involves chemical modification to enhance volatility. While specific derivatization protocols for this exact molecule are not extensively documented in public literature, general principles of derivatization for GC analysis would apply. For instance, functional groups could be modified to reduce polarity and increase vapor pressure.
The purity of analogous N-Boc protected imines, such as tert-Butyl (phenylmethylene)carbamate, has been assessed using GC, confirming the utility of this technique for quality control of the final product, provided that appropriate, non-destructive conditions are employed. sigmaaldrich.com
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. derpharmachemica.com The synthesis of this compound, typically involving the condensation of 3-methoxybenzaldehyde (B106831) with tert-butyl carbamate, is ideally suited for monitoring by TLC. researchgate.net
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials (3-methoxybenzaldehyde and tert-butyl carbamate) as references. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
As the reaction progresses, the spot corresponding to the starting material, 3-methoxybenzaldehyde, will diminish in intensity, while a new spot, representing the product, this compound, will appear and intensify. researchgate.net Due to the introduction of the larger, relatively non-polar Boc-carbamate group compared to the aldehyde functional group, the product is expected to have a different retention factor (Rƒ) than the starting materials. The completion of the reaction is indicated by the complete consumption of the limiting reagent (typically the aldehyde). researchgate.net Visualization is commonly achieved using UV light, as the aromatic ring in both the reactant and product is UV-active, or by staining with reagents like potassium permanganate. researchgate.net
Below is a representative table of TLC data for monitoring the formation of the title compound.
| Compound | Function | Hypothetical Rƒ Value (3:1 Hexane:Ethyl Acetate) |
|---|---|---|
| 3-methoxybenzaldehyde | Starting Material | 0.45 |
| tert-Butyl carbamate | Starting Material | 0.20 |
| This compound | Product | 0.55 |
Note: Rƒ values are hypothetical and serve for illustrative purposes, as they are highly dependent on specific experimental conditions.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonding.
While the specific crystal structure of this compound is not publicly available as of this writing, analysis of closely related tert-butyl carbamate derivatives demonstrates the power of this technique. X-ray diffraction studies on these analogous compounds provide crucial data on their solid-state conformations and packing arrangements. cardiff.ac.ukresearchgate.netmdpi.comnih.gov For instance, studies on tert-butyl (2-aminophenyl)carbamate and tert-butyl N-hydroxycarbamate have revealed detailed hydrogen bonding networks and conformational particulars. researchgate.netmdpi.com
Should single crystals of this compound be obtained, X-ray analysis would confirm the E/Z geometry of the imine double bond and the conformation of the carbamate group. The table below presents crystallographic data for several related tert-butyl carbamate compounds to illustrate the type of information obtained from such an analysis.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| tert-Butyl N-hydroxycarbamate | Orthorhombic | Pbca | a = 5.2250 Å, b = 13.6564 Å, c = 19.5261 Å | mdpi.com |
| tert-Butyl (2-phenylethyl)carbamate | Monoclinic | P2₁/n | a = 5.2692 Å, b = 13.8663 Å, c = 17.8020 Å, β = 93.323° | cardiff.ac.ukresearchgate.net |
| tert-Butyl N-(thiophen-2-yl)carbamate | Orthorhombic | Pna2₁ | a = 11.732 Å, b = 8.6513 Å, c = 9.879 Å | nih.gov |
| tert-Butyl (2-aminophenyl)carbamate (Polymorph II) | Monoclinic | P2₁/n | a = 10.3291 Å, b = 15.0063 Å, c = 15.3526 Å, β = 108.973° | researchgate.net |
Disclaimer: The data presented in this table is for structurally related compounds and is intended to be illustrative of the data obtained via X-ray crystallography. It does not represent data for this compound.
Theoretical and Computational Investigations of Tert Butyl 3 Methoxyphenyl Methylidene Carbamate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic landscape of molecules similar to tert-butyl [(3-methoxyphenyl)methylidene]carbamate.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
For analogous compounds, such as imines derived from substituted benzaldehydes, DFT calculations have been used to determine these orbital energies. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring and the nitrogen atom of the imine-carbamate group. The LUMO is likely centered on the electrophilic imine carbon and the carbonyl group of the carbamate (B1207046). The methoxy (B1213986) group (-OCH₃) on the phenyl ring, being an electron-donating group, would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the carbamate group influences the LUMO, affecting its susceptibility to nucleophilic attack.
Table 1: Projected Frontier Molecular Orbital Energies for this compound based on Analogous Structures (Note: These are hypothetical values based on computational studies of similar compounds and are for illustrative purposes.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the 3-methoxyphenyl ring and imine nitrogen. |
| LUMO | -1.8 | Centered on the imine C=N bond and carbamate carbonyl group. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate kinetic stability and reactivity. |
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density within a molecule can be visualized through charge distribution and molecular electrostatic potential (MEP) maps. These tools are invaluable for identifying nucleophilic and electrophilic sites. In computational studies of similar Schiff bases, MEP analysis reveals regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the methoxy and carbamate groups, indicating these are likely sites for hydrogen bonding and electrophilic interactions. The imine nitrogen would also contribute to this negative region. Conversely, a region of positive potential would be anticipated around the hydrogen atoms and the imine carbon, highlighting them as electrophilic centers. Natural Bond Orbital (NBO) analysis on related structures has been used to quantify the charge distribution, confirming the qualitative picture provided by MEP maps. researchgate.net
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) and the energy barriers between them.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) provides a computationally efficient method to explore the conformational landscape of a molecule. compchems.com By treating atoms as balls and bonds as springs, MM can rapidly calculate the steric energy of thousands of different conformations. For a flexible molecule like this compound, with several rotatable bonds (e.g., around the C-N and C-O single bonds), MM can identify low-energy conformers.
Molecular dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its accessible conformations at a given temperature. This can reveal how the molecule might change its shape in solution.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Once potential low-energy conformers are identified using MM or MD, their geometries and relative energies can be more accurately calculated using DFT. rcsi.com Studies on N-acylhydrazones, which are structurally related to the target compound, have shown that DFT calculations can effectively determine the most stable conformers. rcsi.comnih.govacs.org These studies often find that the planarity of the core structure is influenced by steric hindrance from bulky groups like the tert-butyl group. rcsi.comnih.govacs.org
For this compound, the key conformational question revolves around the orientation of the tert-butyl carbamate group relative to the imine bond. Two primary conformers, synperiplanar and antiperiplanar, are possible. DFT calculations would likely show a small energy difference between these forms, with the final preference influenced by subtle steric and electronic effects. The orientation of the 3-methoxyphenyl group relative to the imine is another important conformational variable.
Table 2: Hypothetical Relative Energies of Conformers of this compound from DFT Calculations (Note: These are illustrative values based on studies of similar N-acylhydrazones.)
| Conformer (relative to O=C-N=C) | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Antiperiplanar | ~180 | 0.00 (Reference) |
| Synperiplanar | ~0 | 1.5 - 3.0 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.
For reactions involving imines, such as their formation via condensation or their participation in cycloadditions or Mannich reactions, DFT has been extensively used to map out the reaction pathways. mdpi.comresearchgate.net For instance, in the formation of an imine from an aldehyde and an amine, computational studies can identify the key transition state for the initial nucleophilic attack and the subsequent dehydration step. researchgate.net
In the context of this compound, computational modeling could be used to explore its reactivity. For example, in a potential Mannich reaction where the imine acts as an electrophile, DFT calculations could model the approach of a nucleophile. researchgate.net The calculations would identify the transition state structure, determine the activation energy barrier, and thus predict the feasibility and stereochemical outcome of the reaction. Such studies on related N-Boc imines have been crucial in understanding their reactivity and in the design of new synthetic methodologies. researchgate.netrsc.org The modeling would likely show that the reaction proceeds through a well-defined transition state where the new carbon-carbon bond is formed, and the calculations could help rationalize why a particular diastereomer or enantiomer is formed preferentially.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
The formation of this compound, an N-acylimine, proceeds through the condensation reaction of 3-methoxybenzaldehyde (B106831) and tert-butyl carbamate. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com Identifying the transition state (TS) for the rate-determining step of this process is crucial for understanding the reaction kinetics.
A transition state search is a computational procedure aimed at locating the saddle point on the potential energy surface that connects the reactants and the carbinolamine intermediate, and subsequently the intermediate to the final imine product. This is typically achieved using algorithms like the Berny optimization algorithm in combination with methods that can locate saddle points. The nature of the located stationary point is confirmed by a frequency calculation; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state structure is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products. acs.org By following this path, chemists can visualize the precise atomic motions that occur during the reaction, confirming that the identified transition state indeed connects the desired reactants and products. For the formation of this compound, the IRC would illustrate the trajectory of the atoms as the N-C bond forms and the C-O bond of the carbonyl group elongates, leading to the tetrahedral intermediate, and then as the O-H and C-N bonds break to eliminate water and form the C=N double bond. masterorganicchemistry.comchemistrysteps.com
Activation Energy and Reaction Pathway Determination
The activation energy (Ea) is a critical parameter that dictates the rate of a chemical reaction. Computationally, it is determined by calculating the energy difference between the transition state and the reactants. dominican.edu DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), are often employed to calculate the energies of the optimized geometries of the reactants, transition state, and products.
The reaction pathway for the formation of this compound can be mapped out by calculating the relative energies of all intermediates and transition states. A simplified representation of such a pathway is depicted in the following table, with hypothetical energy values to illustrate the concept.
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (3-methoxybenzaldehyde + tert-butyl carbamate) | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Carbinolamine Intermediate | -5.8 |
| 4 | Transition State 2 (TS2) | +12.5 |
| 5 | Products (this compound + H₂O) | -2.1 |
The calculated activation energy provides a theoretical estimate of the reaction rate. These theoretical findings can then be compared with experimental kinetic data to validate the proposed mechanism and the computational model.
Spectroscopic Property Prediction and Correlation with Experimental Data for Structural Confirmation
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to confirm the structure of newly synthesized compounds. By comparing theoretically predicted spectra with experimental data, a high degree of confidence in the molecular structure can be achieved.
For this compound, the primary spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations can predict both ¹H and ¹³C NMR chemical shifts as well as vibrational frequencies.
The standard procedure involves first optimizing the molecular geometry of the compound at a chosen level of theory, for instance, B3LYP/6-31G(d,p). nih.gov Following geometry optimization, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net
Similarly, vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be directly compared to an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method. scielo.br
Below is a table illustrating a hypothetical correlation between predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| ¹³C NMR (δ, ppm) | 165.2 | 164.8 | C=N (Imine) |
| ¹³C NMR (δ, ppm) | 153.8 | 154.2 | C=O (Carbamate) |
| ¹³C NMR (δ, ppm) | 160.1 | 159.9 | C-OCH₃ (Aromatic) |
| ¹³C NMR (δ, ppm) | 81.5 | 81.2 | C(CH₃)₃ |
| ¹³C NMR (δ, ppm) | 55.4 | 55.6 | -OCH₃ |
| ¹³C NMR (δ, ppm) | 28.1 | 28.3 | -C(CH₃)₃ |
| IR (ν, cm⁻¹) | 1725 | 1720 | C=O Stretch (Carbamate) |
| IR (ν, cm⁻¹) | 1645 | 1640 | C=N Stretch (Imine) |
| IR (ν, cm⁻¹) | 1255 | 1250 | C-O Stretch (Aromatic Ether) |
| IR (ν, cm⁻¹) | 1150 | 1155 | C-N Stretch |
The strong correlation between the predicted and experimental values in such a table would provide robust evidence for the structural confirmation of this compound. Any significant deviations could suggest a different isomeric form or the presence of impurities.
Applications and Synthetic Utility in Broader Organic and Medicinal Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
The dual functionality of tert-Butyl [(3-methoxyphenyl)methylidene]carbamate—an electrophilic imine carbon and a modifiable aromatic ring—positions it as a valuable precursor for the construction of elaborate molecular architectures.
N-Boc protected imines are powerful electrophiles for the synthesis of nitrogenous heterocycles, which form the core of numerous pharmaceuticals and biologically active compounds. rsc.org The imine functional group can participate in a variety of cycloaddition and annulation reactions to build saturated and unsaturated ring systems.
Pyrazoles : While pyrazoles are often synthesized from 1,3-dicarbonyl compounds and hydrazine, derivatives can be accessed through pathways involving imine chemistry. For instance, imines derived from pyrazole (B372694) amines can act as key intermediates. mdpi.com The target compound could be envisioned in multi-step sequences where the imine is first converted to a more complex amine, which is then used to construct a pyrazole ring. nih.govmdpi.com
Azetidines : The synthesis of 2-substituted azetines, precursors to saturated azetidines, has been demonstrated through the lithiation and subsequent electrophilic trapping of N-Boc-azetine. acs.org N-Boc imines like this compound can be employed in [2+2] cycloadditions with ketenes (the Staudinger synthesis) to form β-lactams, which are key precursors to azetidines and other complex structures.
Piperidines : Aza-Diels-Alder reactions, or [4+2] cycloadditions, represent a powerful method for constructing six-membered heterocycles like piperidines and their derivatives. researchgate.net N-Boc imines are excellent dienophiles or heterodienes in these transformations. For example, the reaction of an N-Boc imine with a suitable diene, often catalyzed by a Lewis acid, can stereoselectively generate tetrahydropyridine (B1245486) intermediates, which can be readily reduced to the corresponding piperidines. researchgate.net The enantioselective hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine highlights a modern approach to valuable 1,3-amino alcohols, which are precursors to many complex nitrogenous molecules. acs.orgnih.gov
Table 1: Heterocycle Synthesis Pathways Involving Imine Intermediates
| Heterocycle | General Synthetic Method | Role of Imine Derivative |
| Azetidine (B1206935) | [2+2] Cycloaddition (Staudinger Synthesis) | Acts as the 2π component reacting with a ketene. |
| Piperidine | Aza-Diels-Alder [4+2] Cycloaddition | Can act as the dienophile or part of the diene system. |
| Pyrrolidine (B122466) | [3+2] Cycloaddition | Serves as an electrophile for reaction with azomethine ylides. rsc.org |
| Oxazinane | Hetero-Diels-Alder [4+2] Cycloaddition | Reacts with electron-rich olefins as an electrophile. acs.orgnih.gov |
The synthesis of complex natural products often relies on a strategy of assembling smaller, functionalized building blocks. This compound serves as a bifunctional synthon. The Boc-imine portion provides a masked amino group that can be elaborated into various amine derivatives. Simultaneously, the 3-methoxyphenyl (B12655295) ring is a common motif in natural products and can be further functionalized. For example, the methoxy (B1213986) group can be cleaved to reveal a phenol (B47542), or the aromatic ring can undergo electrophilic substitution. The synthesis of various biologically active compounds, such as the anticancer agent Lacosamide, involves intermediates derived from Boc-protected amino acids, underscoring the importance of such carbamates in medicinal chemistry. google.com Similarly, intermediates for drugs like Omisertinib have been synthesized using Boc-protected methoxyphenylamines. researchgate.net
Strategic Employment in Protecting Group Chemistry and Orthogonal Protection Strategies
Protecting groups are fundamental tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. bham.ac.uk The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and specific cleavage conditions. masterorganicchemistry.comfishersci.co.uk
The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com Its removal is typically achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid. chemistrysteps.comwikipedia.org This acid-lability is a cornerstone of its utility in orthogonal protection strategies. fiveable.me
Orthogonal protection involves using multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others. bham.ac.ukfiveable.me This allows for the sequential and selective unmasking of different functional groups. The Boc group's acid-lability makes it an ideal partner for other common amine protecting groups such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis). masterorganicchemistry.comtotal-synthesis.com This strategy is crucial in complex syntheses, such as solid-phase peptide synthesis and the construction of polyfunctional molecules. fiveable.me
Table 2: Orthogonal Amine Protecting Groups Compared to Boc
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) chemistrysteps.com | Stable to base, hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid, hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to mild acid and base |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis total-synthesis.com | Stable to acid and base |
Contribution to New Methodologies for Imine and Amine Synthesis
N-Boc imines like this compound are not just protected amines; they are activated intermediates that facilitate the synthesis of a diverse array of amines. rsc.org Their enhanced stability allows for purification and handling, which is often not possible with simple imines.
These compounds are excellent electrophiles for the addition of various nucleophiles. For example:
Reduction : Reduction with hydride reagents like sodium borohydride (B1222165) cleanly affords the corresponding N-Boc protected secondary amine, tert-butyl (3-methoxybenzyl)carbamate. This is a key step in reductive amination protocols. mdpi.com
Organometallic Addition : The addition of Grignard or organolithium reagents to the imine carbon creates new carbon-carbon bonds, leading to α-substituted amines after deprotection. researchgate.netthieme-connect.com This is a powerful method for constructing complex amine structures.
Modern synthetic methods have further expanded the utility of these intermediates. For example, tandem direct reductive amination followed by in-situ Boc protection has been developed to provide N-Boc secondary amines in high yields, efficiently preventing the common problem of over-alkylation. nih.gov Furthermore, asymmetric reduction of imines, including N-Boc protected variants, using chiral catalysts provides a direct route to enantiomerically enriched amines, which are of high value in the pharmaceutical industry. rsc.org
Utility in Fragment-Based Drug Discovery and Lead Generation (Focus on chemical synthesis and design)
Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, lead-like molecules. chemrxiv.orgdtu.dk
This compound, with a molecular weight of approximately 237 g/mol , fits the profile of a typical fragment. It possesses key features desirable for FBDD:
Structural Simplicity and Vectors for Growth : It combines a common aromatic scaffold (3-methoxyphenyl) with a versatile functional handle (the Boc-imine).
Synthetic Tractability : The Boc-imine functionality is a reactive site that allows for predictable and robust chemical modifications. This is crucial for the "fragment growing" or "fragment linking" stages of FBDD.
From a chemical synthesis and design perspective, the compound can be used as a starting point in a lead generation campaign. Once the 3-methoxyphenyl core is identified as a binding fragment, the Boc-imine can be strategically elaborated. For example, reduction to the amine followed by acylation or alkylation can introduce new substituents that explore the binding pocket. Alternatively, cycloaddition reactions can be used to merge the fragment with other scaffolds, rapidly increasing molecular complexity and binding affinity. This modular approach, where a validated fragment is systematically elaborated using reliable chemistry, is a cornerstone of efficient FBDD campaigns. chemrxiv.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes (e.g., Catalyst-Free, Flow Chemistry)
Catalyst-Free Methodologies: Conventional methods for N-Boc protection often rely on basic catalysts. nih.gov A promising future direction is the development of catalyst-free synthetic protocols. For instance, simple, eco-friendly methods for the N-Boc protection of various amines using di-tert-butyl dicarbonate (B1257347) have been successfully developed under water-acetone, catalyst-free conditions, yielding the corresponding carbamates in excellent yields and short reaction times. nih.gov Adapting such catalyst-free conditions for the in situ generation of N-Boc imines from 3-methoxybenzaldehyde (B106831) and tert-butyl carbamate (B1207046) could offer a greener alternative to existing methods. rsc.org
Flow Chemistry: Continuous flow chemistry presents a significant opportunity to enhance the synthesis of carbamates and their imine derivatives. Flow reactors offer superior control over reaction parameters, improved safety, and potential for scalability. A novel approach for the continuous preparation of carbamates utilizes carbon dioxide directly with amines in a flow system, significantly reducing reaction times compared to batch processes. nih.govnih.gov This methodology, which avoids toxic reagents like isocyanates, could be adapted for the synthesis of the precursor, tert-butyl (3-methoxyphenyl)carbamate, aligning with the principles of green chemistry. nih.govgoogle.com
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Catalyst-Free Synthesis | Reduced environmental impact, simplified purification, lower cost. | Optimization of solvent systems (e.g., water-based) and reaction conditions for imine formation. |
| Flow Chemistry | Enhanced safety, precise process control, easy scalability, reduced reaction times. nih.gov | Development of integrated flow systems for the multi-step synthesis from CO2, amine, and aldehyde. |
| CO2 as a C1 Building Block | Utilization of a renewable and non-toxic carbon source, reducing reliance on phosgene (B1210022) derivatives. nih.govorganic-chemistry.org | Designing efficient catalyst systems for the direct carboxylation and subsequent transformations in a continuous process. |
Exploration of New Reactivity Pathways and Unconventional Transformations
Beyond its established role as an electrophile in reactions like the Mannich or aza-Henry reaction, tert-Butyl [(3-methoxyphenyl)methylidene]carbamate holds potential for new and unconventional transformations. rsc.org The N-Boc group, often considered merely protective, can actively participate in and influence reaction pathways. researchgate.net
A key area for exploration is the reversal of its classical reactivity. N-Heterocyclic carbene (NHC) catalysis has been shown to induce a reversal of polarity in N-Boc imines, allowing the imine carbon to act as a nucleophile in tandem aza-benzoin/Michael reactions. rsc.org Applying this concept to this compound could unlock novel synthetic routes to complex heterocyclic structures.
Furthermore, exploring reactions where the N-Boc group itself is transformed or participates intramolecularly is a nascent field. Under certain conditions, N-Boc protected intermediates can undergo unique rearrangements and cyclizations, pathways that are underexplored for this specific substrate. researchgate.net Investigations into photochemical or electrochemical activation could also reveal unprecedented reactivity, expanding the synthetic toolkit available to chemists.
Expansion of Its Synthetic Utility in Emerging Chemical Fields
The structural motifs accessible from this compound are relevant to several emerging areas of chemical science.
Medicinal Chemistry: Carbamate derivatives are integral to pharmaceutical development, with applications as anticonvulsants, analgesics, and enzyme inhibitors. The tert-butyl carbamate moiety can serve as a scaffold for designing new therapeutic agents. Given that derivatives of tert-butyl (3-methoxyphenyl)carbamate have shown potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), a target for pain modulation, the corresponding imine is a valuable intermediate for generating libraries of diverse amine derivatives for drug discovery.
Materials Science: The amine functionality, unmasked from the imine, is a key building block for functional polymers and materials. The 3-methoxyphenyl (B12655295) group can be incorporated into electroactive or photoactive polymers. Future research could explore the use of this compound in the synthesis of novel monomers for advanced materials, where the Boc-imine functionality allows for controlled polymerization or post-polymerization modification.
Catalysis: Chiral amines derived from the reduction of enantiomerically pure imines are crucial as ligands in asymmetric catalysis. Developing stereoselective reduction methods for this compound would provide access to novel chiral amines that could be screened for catalytic activity in a variety of transformations.
Advanced Stereoselective Methodologies for Enantiopure Derivative Synthesis
The development of asymmetric reactions involving N-Boc imines is a vibrant area of research, with significant potential for creating enantiomerically pure compounds. rsc.org Future work on this compound will undoubtedly focus on expanding the scope and efficiency of stereoselective transformations.
Organocatalysis has emerged as a powerful tool for such reactions. Chiral Brønsted acids, such as phosphoric acids, and amine-based catalysts like proline and its derivatives have been successfully employed in highly enantioselective Mannich, aza-Henry, and Friedel-Crafts reactions with N-Boc imines. rsc.orgoup.com A key future direction is the design of new, more efficient catalysts specifically tailored for substrates like this compound, potentially enabling reactions that are currently challenging. acs.org
| Catalytic Approach | Reaction Type | Potential Outcome |
| Chiral Phosphoric Acids | Mannich, Friedel-Crafts | Highly enantioselective synthesis of β-amino carbonyl compounds and α-arylamines. rsc.org |
| Cinchona Alkaloid Derivatives | aza-Henry, Mannich | Access to chiral nitroamines and diamines with high stereocontrol. rsc.orgoup.com |
| Cyclopropenimines | Mannich Reactions | Efficient synthesis of vicinal diamines with high diastereo- and enantioselectivity. acs.org |
| Proline and Derivatives | Aldol-type Reactions | Synthesis of syn-adducts with excellent enantioselectivities. rsc.org |
Investigating reactions with a wider range of nucleophiles under stereoselective control is another important avenue. This includes the asymmetric addition of organometallic reagents, enolates, and other carbon- and heteroatom-based nucleophiles to generate a diverse array of chiral building blocks.
Integration with Automated Synthesis Platforms and High-Throughput Experimentation
The convergence of robotics, data science, and chemistry is revolutionizing how molecules are discovered and optimized. Integrating the synthesis and reaction screening of this compound with automated platforms is a logical and powerful next step.
Automated Synthesis: Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. Developing a robust, automated protocol for the synthesis of the target imine and its subsequent reactions would accelerate the discovery of new derivatives. This could involve coupling a flow reactor for the initial synthesis with robotic liquid handlers for setting up parallel reactions under various conditions.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of hundreds or thousands of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel using miniaturized formats. acs.org This technology is ideal for optimizing reaction conditions for novel transformations of this compound or for screening its derivatives for biological activity. For example, an HTE workflow could be designed to quickly identify the optimal chiral catalyst and conditions for a new asymmetric reaction, a process that would be prohibitively time-consuming using traditional methods. acs.org This approach would dramatically accelerate the pace of research and discovery related to this versatile chemical intermediate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl [(3-methoxyphenyl)methylidene]carbamate, and how can intermediates be optimized?
- Methodological Answer : A stepwise approach is often employed, starting with the protection of amines using tert-butyl carbamate groups. For example, tert-butyl carbamate derivatives are synthesized via coupling reactions between activated carbonyl intermediates and substituted phenylmethylidene precursors. Key intermediates like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate are prepared using Boc-protection strategies under anhydrous conditions . Optimization involves adjusting reaction temperatures (e.g., 0°C to room temperature) and catalysts (e.g., DMAP or DCC) to improve yields. Intermediate purity is critical and can be enhanced via column chromatography or recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at room temperature, away from direct sunlight and moisture. Stability studies indicate decomposition risks when exposed to strong acids/bases or oxidizing agents. Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize exposure .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm carbamate group integration. For example, tert-butyl protons resonate at ~1.4 ppm, while methoxyphenyl signals appear between 6.8–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₈ClNO₂: 255.74 g/mol) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in studies of tert-butyl carbamate derivatives .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in the synthesis of structurally related carbamate derivatives?
- Methodological Answer : Diastereoselectivity in carbamate synthesis often relies on chiral auxiliaries or stereocontrolled reaction conditions. For example, intramolecular α-amidoalkylation reactions using tert-butyl carbamates can achieve high enantiomeric excess (ee) by leveraging steric effects or asymmetric catalysis. Computational modeling (e.g., DFT calculations) aids in predicting transition states to optimize stereochemical outcomes .
Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate syntheses?
- Methodological Answer : Systematic parameter screening is essential. For instance:
- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may improve solubility versus non-polar alternatives.
- Temperature Gradients : Pilot reactions at 0°C, 25°C, and 50°C can identify optimal conditions.
Discrepancies in yields often stem from trace moisture or oxygen; thus, rigorous anhydrous/anaerobic protocols are recommended .
Q. How can computational chemistry aid in predicting the reactivity and stability of tert-butyl carbamates?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways under thermal or hydrolytic stress.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or oxidation.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug discovery applications.
PubChem data and crystallographic studies (e.g., hydrogen-bond networks in tert-butyl carbamates) provide validation benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
